molecular formula C13H16N2O2S B2904528 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine CAS No. 2201822-00-4

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine

Cat. No.: B2904528
CAS No.: 2201822-00-4
M. Wt: 264.34
InChI Key: MTCGUKICVXOQCE-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .

Scientific Research Applications

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions to enhance efficiency and yield . For example, the reaction of 2-aminobenzenethiol with acyl chlorides in the presence of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been reported to produce high yields of benzothiazole derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The use of recyclable catalysts and solvent-free conditions are common practices in industrial settings to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-15(2)10-7-16-8-11(10)17-13-9-5-3-4-6-12(9)18-14-13/h3-6,10-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGUKICVXOQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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